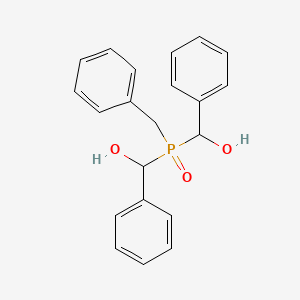
alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol): is a complex organic compound with the molecular formula C21H21O3P and a molecular weight of 352.3634 g/mol This compound is characterized by the presence of a phosphinylidene group bonded to two benzenemethanol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) typically involves the reaction of benzylphosphonic dichloride with benzenemethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide or phosphine, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Phosphine oxides or phosphines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or activators. They are also investigated for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Their ability to modulate specific biochemical pathways makes them candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. The phosphinylidene group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other electrophilic species.
Comparaison Avec Des Composés Similaires
Comparison:
- Uniqueness: alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) is unique due to the presence of the phosphinylidene group, which imparts distinct chemical reactivity and binding properties compared to other similar compounds.
- Chemical Properties: While tertiary phosphine oxides and phosphinates share some reactivity patterns, the specific arrangement of the phosphinylidene group in alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) provides unique steric and electronic effects that influence its behavior in chemical reactions .
Propriétés
Numéro CAS |
36871-68-8 |
|---|---|
Formule moléculaire |
C21H21O3P |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[benzyl-[hydroxy(phenyl)methyl]phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C21H21O3P/c22-20(18-12-6-2-7-13-18)25(24,16-17-10-4-1-5-11-17)21(23)19-14-8-3-9-15-19/h1-15,20-23H,16H2 |
Clé InChI |
SKKGKCMFZMIDNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=O)(C(C2=CC=CC=C2)O)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


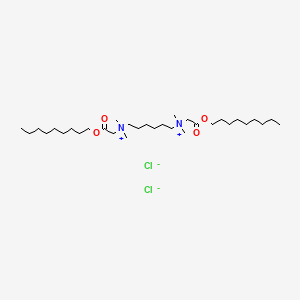
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
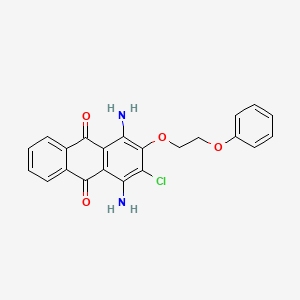

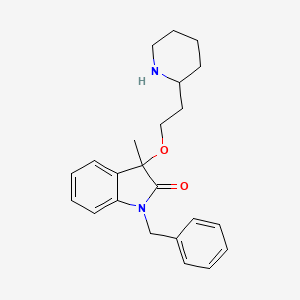
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
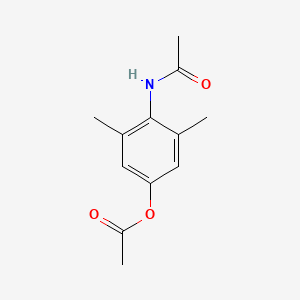

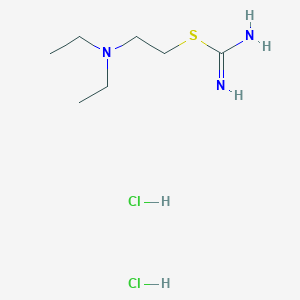
![Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-](/img/structure/B13729899.png)
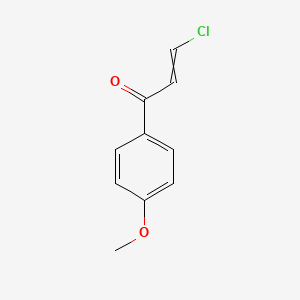

![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)

